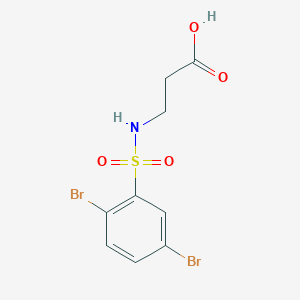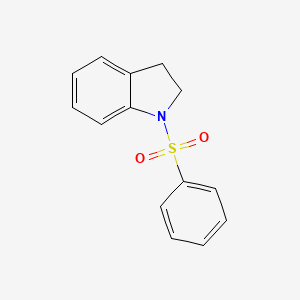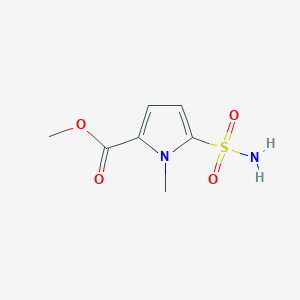
3-(2,5-Dibromobenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dibromobenzenesulfonamido)propanoic acid, commonly known as DBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSA is a sulfonamide derivative that contains two bromine atoms attached to a benzene ring, which makes it an important intermediate in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Material Science Applications
Polymer and Colloidal Synthesis
Dodecylbenzenesulfonic acid, a structurally related compound, is used as a surfactant and dopant in the synthesis of polyaniline (PANI) colloids, demonstrating the role of sulfonamide derivatives in facilitating polymer synthesis and stability (Shreepathi & Holze, 2006).
Catalysis and Chemical Reactions
Sulfonamide derivatives have been employed in various chemical transformations. For example, sulfonated Schiff base copper(II) complexes, derived from sulfonamide-based ligands, show efficient and selective catalysis in alcohol oxidation (Hazra et al., 2015). Similarly, sulfonamide groups have been utilized in the synthesis of new tricyclic ligands for gadolinium(III), indicating their application in enhancing MRI contrast agents (Dioury et al., 2005).
Potential Pharmacological Applications
- Antitumor Drug Development: Sulfonamide derivatives have been explored for their antitumor properties. For instance, compounds containing sulfonamide linked with 5-fluorouracil and nitrogen mustard showed promising antitumor activity and low toxicity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).
Environmental and Green Chemistry
- Ionic Liquids in Bioprocess Operations: Research on replacing traditional organic solvents with ionic liquids for applications such as liquid-liquid extraction of antibiotics and biotransformation reactions underscores the environmental benefits of using less toxic and more sustainable alternatives. Sulfonamide derivatives' structural analogs could potentially enhance the efficacy and safety of these processes (Cull et al., 2000).
properties
IUPAC Name |
3-[(2,5-dibromophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO4S/c10-6-1-2-7(11)8(5-6)17(15,16)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKRCAMJZIMTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)




![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)
![2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745882.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2745884.png)